3-Fluoro-5-bromotyrosine
Overview
Description
Synthesis Analysis
The synthesis of halogen-rich compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be analogous to potential synthetic routes for "3-Fluoro-5-bromotyrosine". Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic pathway for bromo- and fluoro-substituted aromatic compounds.Molecular Structure Analysis
While the molecular structure of “3-Fluoro-5-bromotyrosine” is not directly analyzed in the papers, the structural analysis of similar halogenated compounds, such as 4’-thio-5-fluorouridine, using X-ray crystallography, provides a method for understanding how halogen substitution can affect molecular conformation.Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated compounds. For instance, the Suzuki reaction is used to create disubstituted fluoropyridines, which could be a reaction type applicable to “3-Fluoro-5-bromotyrosine” for further functionalization.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-5-bromotyrosine” can be inferred from the properties of similar compounds discussed in the papers. For example, the introduction of fluorine atoms in nucleoside analogs can significantly affect their biological activity.Scientific Research Applications
Biomedical Research: Fluorescent Probes
3-Fluoro-5-bromotyrosine: is utilized in the design of fluorescent probes for biomedical applications. These probes are essential for visualizing cellular processes and diagnosing diseases . The compound’s unique structure allows for the development of probes with high sensitivity and specificity, making it invaluable in medical diagnostics and research.
Environmental Monitoring: Biosensors
In environmental monitoring, 3-Fluoro-5-bromotyrosine plays a role in the development of biosensors. These sensors detect contaminants and provide real-time data, crucial for environmental protection efforts . The compound’s stability and reactivity make it suitable for sensing applications in various environmental matrices.
Food Safety: Nanomaterials
The compound is used in creating nanomaterials for rapid detection methods in food safety. These methods are designed to detect contaminants like toxins and pathogens, ensuring the safety of food supplies . 3-Fluoro-5-bromotyrosine contributes to the development of more sensitive and accurate food safety testing technologies.
Pharmaceuticals: Drug Development
In pharmaceuticals, 3-Fluoro-5-bromotyrosine is involved in the synthesis of fluorinated compounds that enhance drug properties such as metabolic stability and membrane permeability . This leads to the creation of more effective medications with improved pharmacokinetics.
Agricultural Products: Agrochemicals
The compound is significant in synthesizing new agrochemicals. Its incorporation into molecules can result in products with enhanced physical, biological, and environmental properties, beneficial for modern agriculture .
Chemical Synthesis: Enzymatic Methods
3-Fluoro-5-bromotyrosine: is pivotal in enzymatic synthesis methods for creating fluorinated compounds. These methods are environmentally friendly alternatives to traditional chemical synthesis, offering selective fluorination under mild conditions .
Material Science: Fluoropolymers
In material science, 3-Fluoro-5-bromotyrosine contributes to the production of fluoropolymers. These materials possess unique properties like increased service temperatures and reduced flammability, which are critical for various industrial applications .
Analytical Chemistry: Fluorescence Techniques
Lastly, in analytical chemistry, 3-Fluoro-5-bromotyrosine is used in fluorescence techniques for nondestructive analysis. It aids in the development of methods for detecting microorganisms and diagnosing skin diseases, among other applications .
Safety and Hazards
Future Directions
Based on the analysis of novel synthetic approaches to fluorinated pyrazoles, it is suggested that the development of novel drugs that would synergistically work with “3-Fluoro-5-bromotyrosine” to potentiate its antitumor effects and improve the patient’s overall survival could be a future direction .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-bromotyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function
Biochemical Pathways
It is commonly utilized to study the effects of modifications on tyrosine residues within proteins, aiding in the understanding of protein structures and functions . This suggests that it may influence pathways involving tyrosine-modified proteins.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Its interaction with the superoxide dismutase protein suggests it may influence cellular responses to oxidative stress .
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-bromotyrosine can be influenced by various environmental factors. For instance, the presence of water can affect certain reactions involving the compound
properties
IUPAC Name |
2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDIGZRRMKJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958096 | |
Record name | 3-Bromo-5-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-bromotyrosine | |
CAS RN |
369-95-9 | |
Record name | Tyrosine, 5-bromo-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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